molecular formula C10H11NO3 B13536222 2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid

2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid

Cat. No.: B13536222
M. Wt: 193.20 g/mol
InChI Key: HHFHHOLELOTZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable reagent to introduce the oxoacetic acid group. This can be done using a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde reacts with potassium cyanide in the presence of sulfuric acid and acetonitrile . The reaction conditions typically involve room temperature and a solvent mixture of petroleum ether and ethyl acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The oxoacetic acid moiety can also interact with active sites of enzymes, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but lacks the oxoacetic acid group.

    2-(4-(Dimethylamino)phenyl)acetonitrile: Contains a nitrile group instead of the oxoacetic acid moiety.

    4-(Dimethylamino)phenylacetic acid: Similar structure but with a different functional group.

Uniqueness

2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid is unique due to the presence of both the dimethylamino group and the oxoacetic acid moiety.

Biological Activity

2-(4-(Dimethylamino)phenyl)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a dimethylamino group attached to a phenyl ring, linked to an oxoacetic acid moiety. This structure enhances its solubility and reactivity, making it useful in various applications. The presence of the dimethylamino group increases the compound's potential for biological activity by facilitating interactions with biological targets.

Antioxidant and Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound exhibit potent antioxidant and anti-inflammatory activities. For instance, studies indicate that compounds with similar structures can inhibit oxidative stress markers and reduce inflammation in cellular models .

Anticancer Properties

Several studies have focused on the anticancer potential of this compound. Notably, derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)10Induces apoptosis
This compoundPANC-1 (pancreatic cancer)8Inhibits migration

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. The compound has been shown to act on various molecular targets, including protein tyrosine phosphatases (PTPs), which are essential for cell signaling pathways involved in cancer progression .

Interaction with Protein Tyrosine Phosphatases

Studies have highlighted the interaction of this compound with mPTPB (Mycobacterium tuberculosis protein tyrosine phosphatase B), suggesting its potential as an inhibitor for tuberculosis treatment . The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly enhance binding affinity and selectivity for mPTPB.

Case Studies

  • Anticancer Activity in Breast Cancer Models
    A study evaluating the effects of this compound on MCF-7 cells demonstrated significant inhibition of cell proliferation, with an IC50 value of 10 µM. The compound induced apoptosis through caspase activation, confirming its potential as an anticancer agent .
  • Inhibition of Mycobacterium tuberculosis
    Research focused on the inhibition of mPTPB revealed that analogs of this compound exhibited IC50 values lower than 20 nM against mPTPB, highlighting their potential in developing new treatments for tuberculosis .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C10H11NO3/c1-11(2)8-5-3-7(4-6-8)9(12)10(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

HHFHHOLELOTZQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.